molecular formula C31H25F3O6 B11832294 [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester

[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester

Cat. No.: B11832294
M. Wt: 550.5 g/mol
InChI Key: FLEHAOYBYPJWKG-SHQPEEILSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester: is a complex organic compound with a unique structure that combines biphenyl, carboxylic acid, and cyclopentafuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the biphenyl and cyclopentafuran intermediates. The key steps include:

    Formation of Biphenyl Intermediate: This involves the coupling of two phenyl rings through a Suzuki-Miyaura cross-coupling reaction.

    Cyclopentafuran Intermediate: The cyclopentafuran moiety is synthesized through a Diels-Alder reaction followed by oxidation.

    Esterification: The final step involves the esterification of the biphenyl carboxylic acid with the cyclopentafuran intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The cyclopentafuran moiety can be oxidized to form diketone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethylphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Diketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino and thiol derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethylphenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors. The cyclopentafuran moiety may interact with hydrophobic pockets in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of biphenyl, carboxylic acid, and cyclopentafuran moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H25F3O6

Molecular Weight

550.5 g/mol

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C31H25F3O6/c32-31(33,34)22-7-4-8-24(15-22)38-18-23(35)13-14-25-26-16-29(36)39-28(26)17-27(25)40-30(37)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+/t25-,26-,27-,28+/m1/s1

InChI Key

FLEHAOYBYPJWKG-SHQPEEILSA-N

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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